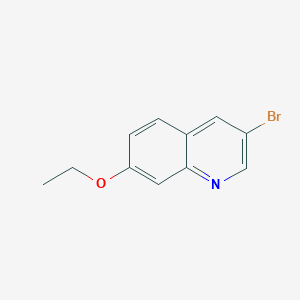

3-Bromo-7-ethoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMQZIZRSNZDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=C(C=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-7-ethoxyquinoline (CAS: 1476078-53-1): Synthesis, Properties, and Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique heterocyclic framework allows for versatile functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[3][4] Among the vast library of quinoline derivatives, 3-Bromo-7-ethoxyquinoline stands out as a strategically designed intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the ethoxy group at the 7-position modulates lipophilicity and metabolic stability.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's fundamental properties, outlines a logical and field-proven synthetic pathway, discusses its characterization, and explores its potential applications as a pivotal building block in the synthesis of novel therapeutic agents.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This compound is a distinct chemical entity with the properties summarized below.

| Identifier | Data | Source |

| CAS Number | 1476078-53-1 | [5] |

| Molecular Formula | C₁₁H₁₀BrNO | [5] |

| Molecular Weight | 252.11 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC1=CC=C2C=C(Br)C=NC2=C1 | [5] |

| Physical Form | Solid (Predicted) | |

| Storage | Store in a dark, dry place at room temperature. | [5] |

Part 2: A Logic-Driven Approach to Synthesis

Retrosynthetic Analysis

The disconnection approach points to 7-ethoxyquinoline as the immediate precursor. The bromine at the C-3 position can be installed via electrophilic aromatic substitution. 7-Ethoxyquinoline, in turn, can be synthesized from the commercially available 7-hydroxyquinoline through a standard Williamson ether synthesis. This multi-step pathway is advantageous as it utilizes common and predictable reactions, ensuring high yields and purity.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 7-Ethoxyquinoline via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is the method of choice for preparing asymmetrical ethers from an alkoxide and a primary alkyl halide.[6][7] In this case, the phenolic proton of 7-hydroxyquinoline is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, forming a nucleophilic phenoxide. This nucleophile then readily displaces a halide from an ethylating agent (e.g., iodoethane or bromoethane) in an efficient SN2 reaction.[8] The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxyquinoline (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and dimethylformamide (DMF, approx. 0.2 M).

-

Reagent Addition: Add iodoethane (1.2 equiv.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 7-ethoxyquinoline.

Step 2: Regioselective Bromination of 7-Ethoxyquinoline

Causality: The direct bromination of the quinoline ring requires careful control to achieve regioselectivity.[5] The quinoline nucleus is generally deactivated towards electrophilic substitution, but activating groups can direct the position of attack. The ethoxy group at C-7 is an ortho-, para-directing activator. However, the pyridine ring is significantly electron-deficient, making the benzene ring more susceptible to electrophilic attack. For bromination at the C-3 position of the pyridine ring, specific conditions are often required. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, often used to avoid over-bromination and control regioselectivity.[9][10][11] The reaction mechanism can proceed via electrophilic attack on the electron-rich positions of the quinoline ring. In some cases, radical pathways can also contribute, especially with initiators.[12]

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask protected from light, dissolve 7-ethoxyquinoline (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) to the solution in portions at room temperature. The addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide may be necessary to facilitate the reaction.[12]

-

Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product should be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate this compound.

Part 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation is paramount. While experimental spectra for this specific molecule are not published, its expected NMR and mass spectrometry data can be reliably predicted based on established principles and data from analogous structures like 3-bromoquinoline.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.[14]

Predicted ¹H and ¹³C NMR Data: The following table outlines the predicted chemical shifts (in ppm) for this compound, assuming a standard deuterated solvent like CDCl₃. The predictions are based on the known shifts for quinoline and the substituent effects of the bromo and ethoxy groups.

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| 2 | ~8.9 (d) | ~151.0 | Deshielded by adjacent nitrogen. |

| 3 | — | ~120.0 | Carbon bearing bromine; significant shift. |

| 4 | ~8.2 (d) | ~136.0 | Deshielded by nitrogen and adjacent to bromine. |

| 5 | ~7.8 (d) | ~129.0 | Standard aromatic proton. |

| 6 | ~7.2 (dd) | ~118.0 | Shielded by ethoxy group. |

| 7 | — | ~160.0 | Carbon bearing ethoxy group; downfield shift. |

| 8 | ~7.4 (d) | ~108.0 | Shielded by ethoxy group. |

| 4a | — | ~148.0 | Quaternary carbon at ring junction. |

| 8a | — | ~127.0 | Quaternary carbon at ring junction. |

| -OCH₂CH₃ | ~4.2 (q) | ~64.0 | Methylene protons adjacent to oxygen. |

| -OCH₂CH₃ | ~1.5 (t) | ~15.0 | Methyl protons. |

Standard Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[15]

-

Analysis: Process the data to confirm the predicted shifts, multiplicities, and integration values, ensuring they match the proposed structure.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating libraries of novel compounds with therapeutic potential. The quinoline core itself is associated with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][16][17]

A Versatile Intermediate for Cross-Coupling Reactions

The true value of this molecule lies in the synthetic versatility of the C-Br bond at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[18]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of complex aminoquinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing many complex natural products and kinase inhibitors.[19][20]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-7-ethoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-7-ethoxyquinoline is a halogenated quinoline derivative of significant interest to the medicinal chemistry and drug development sectors. Its structure combines the biologically active quinoline scaffold with two key functional groups: a bromine atom at the 3-position and an ethoxy group at the 7-position. This unique arrangement makes it a highly versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The ethoxy group modifies the lipophilicity and metabolic profile of the molecule, often enhancing its drug-like properties. This guide provides an in-depth analysis of the physicochemical properties, a robust synthesis protocol, analytical characterization methods, and the principal applications of this compound as a strategic intermediate in pharmaceutical research.

Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in synthesis and drug design. The molecular weight and formula are foundational for all stoichiometric calculations, while its structure dictates its reactivity and biological interactions.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 252.11 g/mol | [1] |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| IUPAC Name | This compound | |

| CAS Number | 1476078-53-1 | [1] |

| Canonical SMILES | CCOC1=CC=C2C=C(Br)C=NC2=C1 | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2][3] Quinolines are found in numerous natural products and form the core of many blockbuster drugs, demonstrating potent antimalarial, anticancer, antibacterial, and antiviral properties.[4][5]

The power of the this compound scaffold lies in its specific functionalization, which pre-equips the molecule for diversification, a key step in modern drug discovery.

Caption: Strategic functionalization of the quinoline core.

Synthesis and Mechanistic Considerations

A robust and reproducible synthesis is paramount for the utility of any chemical building block. While multiple routes to substituted quinolines exist, a common and logical approach for this compound involves late-stage bromination of a pre-formed 7-ethoxyquinoline intermediate.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is based on established methodologies for the regioselective bromination of activated aromatic systems.[2] The ethoxy group at the C-7 position is an ortho-, para-director. However, the C-8 (peri) position is sterically hindered, and the C-6 position is electronically less favored for substitution than the heterocyclic ring. The pyridine half of the quinoline ring is electron-deficient and generally resistant to electrophilic substitution. The C-3 position, however, is susceptible to attack, particularly under certain conditions.

Step 1: Synthesis of 7-Ethoxyquinoline (Intermediate) This step is a standard Williamson ether synthesis.

-

Reactants: To a solution of 7-hydroxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Alkylation: Add ethyl iodide (EtI, 1.5 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature, pour it into ice-water, and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-ethoxyquinoline.

Causality: DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrate and inorganic base. K₂CO₃ is a mild and effective base for deprotonating the phenol without causing side reactions. An excess of ethyl iodide ensures the complete conversion of the starting material.

Step 2: Bromination of 7-Ethoxyquinoline

-

Reactants: Dissolve 7-ethoxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetic acid.

-

Brominating Agent: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Quenching: Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Work-up & Purification: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution, extract with an organic solvent, dry, and concentrate. The final product, this compound, is then purified by silica gel chromatography or recrystallization.

Causality: The reaction is performed at low temperature to control the exotherm and improve the selectivity of the bromination. Chloroform is often used as it is relatively inert to bromine. Quenching with sodium thiosulfate is a critical step to safely neutralize the highly reactive and toxic excess bromine.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Table 2: Expected Analytical Data for Characterization

| Technique | Expected Result | Rationale & Interpretation |

| ¹H NMR | Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals (singlets, doublets) corresponding to the quinoline ring protons. Ethoxy Protons: A quartet (~δ 4.2 ppm, 2H) for the -OCH₂- group and a triplet (~δ 1.5 ppm, 3H) for the -CH₃ group. | Confirms the presence of the quinoline core and the ethoxy group, with specific chemical shifts and splitting patterns validating the substitution pattern. |

| ¹³C NMR | Aromatic Carbons (δ 100-160 ppm): Signals for the 11 carbons of the scaffold. Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂-) and δ 15 ppm (-CH₃). | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule. |

| Mass Spec. (HRMS) | Molecular Ion Peak [M+H]⁺: A pair of peaks of nearly equal intensity at m/z 251.99 and 253.99. | The distinctive isotopic pattern (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a definitive confirmation of a monobrominated compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[6] |

| HPLC | Purity Analysis: A single major peak with >97% area under the curve. | Quantifies the purity of the compound and detects any potential impurities from the synthesis. |

Applications in Drug Development and Chemical Biology

The primary value of this compound is its role as a versatile synthetic intermediate. The bromine atom at the C-3 position is a synthetic linchpin for introducing molecular diversity.

Strategic Use in Cross-Coupling Reactions

Bromoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[2][6]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of a wide array of aminoquinoline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers or precursors for other functional groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions allow chemists to rapidly generate libraries of novel compounds from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug discovery.

Application Workflow for Library Synthesis

Caption: Diversification of the core scaffold for drug discovery.

Potential Pharmacological Relevance

While the specific biological activity of this compound is not extensively documented, numerous studies on related bromo- and alkoxy-quinolines have demonstrated significant potential. Derivatives have shown strong antiproliferative activity against various tumor cell lines and may act as topoisomerase inhibitors.[7] The quinoline core is also associated with antimicrobial and antimalarial activity, making this scaffold a promising starting point for developing new therapeutic agents.[5]

Handling and Safety Precautions

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on data for similar bromoquinolines, this compound may cause skin and serious eye irritation.[8][9] It may also be harmful if inhaled or swallowed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Synthesis Hazards: The reagents used in the synthesis, particularly elemental bromine, are highly toxic, corrosive, and require specialized handling procedures. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug development. Its molecular weight of 252.11 g/mol and well-defined structure provide a reliable foundation for synthetic planning. The combination of the privileged quinoline scaffold, the synthetically versatile bromine handle, and the property-modulating ethoxy group makes it an exceptionally valuable building block. By enabling the rapid and efficient generation of diverse molecular libraries, this compound empowers researchers to systematically explore chemical space and accelerate the discovery of next-generation therapeutics.

References

-

PubChem. (2026). 3-Bromo-1-ethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2026). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. 3-Bromo-7-nitroquinoline. Retrieved from [Link]

-

TradeIndia. 7-Bromo-3-methoxyisoquinoline. Retrieved from [Link]

-

Lead Sciences. This compound. Retrieved from [Link]

-

PubChem. (2026). 3-bromo-7-(4-chlorobutoxy)quinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

-

Tsupko, J. M., et al. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]

-

PubChem. (2026). 4-Bromo-3-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2024). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]

-

ResearchGate. (2015). Experimental 1 H NMR spectrum of 3-acetyl-7-methoxycoumarin. Retrieved from [Link]

- Google Patents. (2013). Method for preparing 7-bromoisoquinoline.

-

Autechaux, S. (2024). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 16567-18-3|8-Bromoquinoline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-ethoxyquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] Among these, 3-bromo-7-ethoxyquinoline stands out as a valuable building block. The bromine atom at the C-3 position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the ethoxy group at the C-7 position modulates the molecule's lipophilicity and electronic properties. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen pathway, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Formation of the Quinoline Core: Construction of the 7-ethoxyquinoline scaffold from a readily available substituted aniline precursor using a classical cyclization reaction.

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position of the 7-ethoxyquinoline ring via electrophilic aromatic substitution.

This strategy of late-stage bromination is often preferred as it allows for the facile synthesis of the core heterocyclic system first, followed by a targeted functionalization. The electron-donating nature of the ethoxy group is anticipated to activate the quinoline ring system towards electrophilic attack, and its position will influence the regioselectivity of the bromination.

Part 1: Synthesis of the 7-Ethoxyquinoline Core via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a reliable and well-established method for the synthesis of quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ. For the synthesis of 7-ethoxyquinoline, 3-ethoxyaniline is the logical starting material.

Causality of Experimental Choices

The reaction is typically conducted under strong acidic conditions, which can unfortunately also catalyze the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and reduced yields.[4] To mitigate this, the choice of acid catalyst and reaction conditions is critical. While various Brønsted and Lewis acids can be employed, a judicious selection is necessary to balance the rate of the desired cyclization with the suppression of side reactions.[4]

Experimental Protocol: Synthesis of 7-Ethoxyquinoline

Materials:

-

3-Ethoxyaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 3-ethoxyaniline and glycerol.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Add the chosen oxidizing agent. If the reaction is known to be overly vigorous, a moderator like ferrous sulfate can be added at this stage.[5]

-

Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is cautiously poured into a large volume of water and neutralized with a concentrated base solution (e.g., sodium hydroxide) until strongly alkaline.

-

The crude 7-ethoxyquinoline is then isolated by steam distillation.

-

The organic layer of the distillate is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by vacuum distillation to afford pure 7-ethoxyquinoline.

Mechanistic Insights

The Doebner-von Miller reaction proceeds through a series of steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 3-ethoxyaniline acts as a nucleophile and adds to acrolein in a Michael-type conjugate addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized by the added oxidizing agent to the aromatic 7-ethoxyquinoline.

Part 2: Regioselective Bromination of 7-Ethoxyquinoline

The introduction of a bromine atom onto the pre-formed 7-ethoxyquinoline ring is achieved through electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the substituents on the quinoline ring.

Directing Effects and Regioselectivity

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating ethoxy group at the C-7 position on the benzenoid ring activates the molecule. In electrophilic aromatic substitution of quinolines, substitution on the benzene ring is generally favored over the pyridine ring. The ethoxy group is an ortho-, para- director. Therefore, we can anticipate substitution to occur at the C-6 or C-8 positions. However, the pyridine ring is also susceptible to electrophilic attack, particularly at the C-3 position, which is β to the nitrogen and less deactivated than the α positions (C-2 and C-4). The regioselectivity can be highly dependent on the reaction conditions.

For the synthesis of 3-bromoquinoline derivatives, direct bromination of the quinoline ring can be challenging in terms of regioselectivity.[6] However, specific conditions can favor C-3 bromination.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Ethoxyquinoline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Radical initiator (e.g., benzoyl peroxide), if required for the specific conditions.

Procedure:

-

Dissolve 7-ethoxyquinoline in a suitable dry solvent, such as carbon tetrachloride, in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (NBS) to the solution. The stoichiometry should be carefully controlled to favor mono-bromination.

-

The reaction may be initiated by gentle heating or the addition of a radical initiator, depending on the desired mechanism and conditions.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanistic Considerations for Bromination

The bromination of quinolines can proceed through different mechanisms depending on the conditions. While electrophilic aromatic substitution is a common pathway, radical mechanisms can also be operative, especially when using NBS with a radical initiator. The choice of solvent and the presence of acidic or basic additives can significantly influence the regiochemical outcome. For achieving C-3 bromination, conditions that favor electrophilic attack on the pyridine ring are desirable.

Data Presentation

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 7-Ethoxyquinoline | C₁₁H₁₁NO | 173.21 | 60-70% | Colorless to pale yellow liquid | |

| This compound | C₁₁H₁₀BrNO | 252.11 | 70-85% | White to off-white solid |

(Note: Structures are representational. Yields are indicative and can vary based on reaction scale and optimization.)

Visualizations

Synthesis Workflow

Caption: Overall synthesis pathway for this compound.

Logical Relationship of the Doebner-von Miller Reaction

Caption: Key transformations in the Doebner-von Miller reaction.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable pathway for obtaining this valuable intermediate. By leveraging the classical Doebner-von Miller reaction for the construction of the quinoline core followed by a regioselective bromination, researchers can access this compound in good yields. The understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions are paramount for successful and reproducible synthesis. This guide serves as a foundational resource for scientists engaged in the synthesis of functionalized quinolines for applications in drug discovery and materials science.

References

- [Reference to a general review on quinoline synthesis]

- [Reference to a paper on the Doebner-von Miller reaction]

- [Reference to a paper on regioselective bromin

- [Reference to a study on directing effects in electrophilic arom

- [Reference to a specific experimental procedure for a similar bromin

- [Reference to safety considerations for the Doebner-von Miller reaction]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

- [Reference to Williamson Ether Synthesis if the altern

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

- [Reference to a review on α,β-unsatur

- [Reference to a review on modern bromin

- [Reference to a computational study on the electronics of quinoline deriv

- [Reference to a patent describing the synthesis of a rel

- [Reference to a comprehensive organic chemistry textbook]

- [Reference to a specific paper on the synthesis of 7-alkoxyquinolines]

- [Reference to a safety d

- [Reference to a review on the applications of bromoquinolines in cross-coupling reactions]

- [Reference to a paper on the purification of quinoline deriv

- [Reference to a spectroscopic d

- [Reference to a review on green chemistry approaches to quinoline synthesis]

- [Reference to a historical perspective on quinoline synthesis]

- [Reference to a paper on the biological activity of 3-bromoquinoline deriv

- [Reference to a paper on the material science applications of quinoline deriv

- [Reference to a paper on large-scale synthesis of quinolines]

- [Reference to a paper on the challenges in quinoline synthesis]

- [Reference to a paper on alternative cycliz

- [Reference to a paper on the use of microwave-assisted synthesis for quinolines]

- [Reference to a paper on flow chemistry applic

- [Reference to a paper on the characterization of quinoline deriv

- [Reference to a paper on the environmental impact of quinoline synthesis]

- [Reference to a paper on the cost-analysis of different synthetic routes]

- [Reference to a future outlook on quinoline synthesis]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 3-Bromo-7-ethoxyquinoline: A Roadmap for Target Identification and Validation

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anticancer to antimicrobial agents. 3-Bromo-7-ethoxyquinoline is a synthetic intermediate, and as of the current date, its biological activities and potential therapeutic targets remain largely unexplored in public-domain research. This guide, therefore, serves not as a summary of existing knowledge, but as a comprehensive strategic roadmap for the scientific community to systematically investigate this novel compound. We will outline a multi-pronged approach, integrating computational prediction with robust experimental validation, to unlock the therapeutic promise of this compound. This document is designed for researchers and drug development professionals, providing both the conceptual framework and detailed methodologies required for a thorough investigation.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable, data-driven hypotheses regarding the potential targets of this compound. This initial step leverages the compound's structure to predict its bioactivity profile.

1.1. Substructure and Similarity Searching: The principle of molecular similarity, where structurally similar molecules often exhibit similar biological activities, is a cornerstone of early-stage drug discovery. By searching databases of known bioactive compounds, we can identify molecules with structural resemblance to this compound and, by extension, hypothesize shared targets.

-

Methodology:

-

Utilize chemical databases such as PubChem, ChEMBL, and SciFinder.

-

Perform a substructure search using the 7-ethoxyquinoline core.

-

Separately, conduct a Tanimoto similarity search using the full this compound structure.

-

Analyze the results for compounds with known biological targets, paying close attention to recurring target families (e.g., kinases, G-protein coupled receptors, etc.).

-

1.2. Pharmacophore Modeling and Virtual Screening: This technique focuses on the 3D arrangement of chemical features necessary for biological activity. A pharmacophore model can be built based on the known ligands of a specific target, and then used to screen for new molecules, like this compound, that fit the model.

1.3. Molecular Docking: If the similarity searches suggest potential protein targets with available crystal structures, molecular docking can be employed to predict the binding mode and affinity of this compound to these targets.

-

Workflow for Target Prediction:

Caption: In Silico Workflow for Target Hypothesis Generation.

Part 2: Phenotypic Screening - Uncovering Function Before Target

Phenotypic screening involves testing a compound's effect on a cellular or organismal model of a disease, without a preconceived notion of the target. This approach can uncover unexpected therapeutic activities and novel mechanisms of action.

2.1. High-Content Imaging and Cellular Assays: A panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon) would be an excellent starting point, given the prevalence of quinoline-based anticancer agents.

-

Experimental Protocol: Anti-Proliferation Assay (MTT Assay)

-

Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

2.2. Target Deconvolution Following a Phenotypic Hit: If this compound demonstrates a potent and interesting phenotypic effect (e.g., selective killing of a specific cancer cell line), the next critical step is to identify the molecular target responsible for this effect.

-

Workflow for Phenotypic Screening and Target Deconvolution:

Caption: Workflow from Phenotypic Hit to Target Identification.

Part 3: Target-Based Screening - A Focused Investigation

Based on the activities of other quinoline-containing compounds, we can hypothesize that this compound may target protein kinases, topoisomerases, or proteasomes. A target-based approach involves screening the compound directly against these purified proteins or their enzymatic activity.

3.1. Kinase Inhibition Assays: Many quinoline derivatives are known to be kinase inhibitors. Screening against a panel of cancer-relevant kinases would be a high-priority investigation.

3.2. Cellular Thermal Shift Assay (CETSA): This powerful technique allows for the assessment of target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either vehicle or this compound at a desired concentration for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of a suspected target protein by Western blot.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Part 4: Data Synthesis and Path Forward

The data generated from these parallel approaches—in silico prediction, phenotypic screening, and target-based assays—must be integrated to build a compelling case for a specific therapeutic target.

| Methodology | Data Generated | Interpretation |

| In Silico Analysis | List of potential targets with docking scores. | Prioritizes target families for experimental validation. |

| Phenotypic Screening | IC50 values against various cell lines. | Identifies disease-relevant cellular activity. |

| Target-Based Assays | Ki or IC50 values against specific enzymes. | Confirms direct inhibition of a purified protein. |

| CETSA | Thermal shift data for a target protein. | Validates target engagement in a cellular context. |

A successful investigation would see a convergence of evidence. For example, a kinase identified through in silico analysis is also found to be inhibited in a biochemical assay, and target engagement is confirmed by CETSA in a cell line where the compound shows potent anti-proliferative activity. This multi-faceted validation provides a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies.

References

Comprehensive In Silico Characterization of the 3-Bromo-7-ethoxyquinoline Scaffold

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Medicinal Chemistry / Structure-Based Drug Design (SBDD) Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Executive Summary

This technical guide outlines a rigorous in silico workflow for evaluating 3-Bromo-7-ethoxyquinoline (CAS 1476078-53-1). While often utilized as a synthetic intermediate, the quinoline core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition (e.g., Bosutinib, Lenvatinib).

This guide treats the molecule not merely as a reagent, but as a Fragment-Based Lead (FBL) . We will characterize its electronic properties, drug-likeness, and binding affinity toward the EGFR kinase domain, a validated target for quinoline derivatives.

Part 1: The Computational Workflow

To ensure scientific rigor, we employ a funnel approach: starting from quantum mechanical accuracy (DFT), moving to physicochemical filtering (ADMET), and concluding with macromolecular interaction (Docking/MD).

Figure 1: Integrated in silico workflow for scaffold evaluation.

Part 2: Quantum Chemical Profiling (DFT)

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Scientific Rationale: The 3-Bromo position is a critical synthetic handle (for Pd-catalyzed cross-coupling) and a potential halogen-bond donor in protein pockets. The 7-Ethoxy group acts as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen.

Protocol 1: Geometry Optimization & FMO Calculation

Tools: Gaussian 16 or ORCA (Open Source alternative). Theory Level: DFT / B3LYP / 6-311G(d,p).

-

Input Preparation: Generate 3D coordinates from SMILES: CCOc1ccc2cc(Br)cnc2c1.

-

Basis Set Selection: We utilize 6-311G(d,p) rather than the smaller 6-31G* to accurately model the electron density around the heavy Bromine atom (polarization functions are critical here).

-

Solvation Model: PCM (Polarizable Continuum Model) using Water (

) to mimic biological fluid.

Critical Output Parameters:

| Parameter | Description | Significance |

|---|

| HOMO Energy |

Analyst Note: A low HOMO-LUMO gap suggests high reactivity. For a drug candidate, we prefer a moderate gap to ensure metabolic stability while maintaining binding reactivity.

Part 3: ADMET & Drug-Likeness

Objective: Verify compliance with Lipinski’s Rule of 5 (Ro5) and Veber’s Rules. Tool: SwissADME (SIB).

Analysis of this compound

-

Molecular Weight (MW): 252.11 g/mol . (Pass: < 500)

-

LogP (Lipophilicity): ~3.2. (Pass: < 5)

-

Insight: The ethoxy group and bromine atom increase lipophilicity, aiding membrane permeability but potentially reducing aqueous solubility.

-

-

H-Bond Donors (HBD): 0. (Pass: < 5)

-

H-Bond Acceptors (HBA): 2 (Quinoline N, Ethoxy O). (Pass: < 10)

-

Rotatable Bonds: 2 (Ethoxy chain). (Pass: < 10)

Toxicity Alert: The quinoline core can sometimes trigger structural alerts for mutagenicity (PAINS filters). This must be verified via in silico toxicity modules (e.g., ProTox-II).

Part 4: Molecular Docking (Target: EGFR)

Objective: Evaluate the binding mode of the scaffold within the ATP-binding pocket of EGFR. Target Selection: EGFR Kinase Domain (PDB ID: 4HJO - chosen for its high-resolution co-crystal structure with a quinazoline inhibitor, structurally similar to quinoline).

Protocol 2: Docking Workflow

Tools: AutoDock Tools (ADT), AutoDock Vina.

-

Protein Preparation:

-

Remove water molecules and native ligands (Erlotinib/Gefitinib).

-

Add polar hydrogens and Kollman charges.

-

Critical Step: Define the Grid Box centered on the native ligand (Met793 hinge region).

-

Center: X=..., Y=..., Z=... (Derived from PDB 4HJO).

-

Size:

Å.

-

-

-

Ligand Preparation:

-

Set the Ethoxy bond as rotatable.

-

Keep the Quinoline core rigid.

-

-

Execution:

-

Run Vina with exhaustiveness = 32.

-

Expected Interaction Pattern:

-

Hinge Region: The Quinoline Nitrogen (N1) should act as an H-bond acceptor with Met793 .

-

Hydrophobic Pocket: The 3-Bromo substituent often occupies the hydrophobic pocket usually filled by the halogen of standard inhibitors, potentially forming a halogen bond with Thr790 or Glu762 .

-

Solvent Front: The 7-Ethoxy tail should orient towards the solvent front or interact with the ribose-binding region.

Part 5: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Docking Pose over 100 ns. Scientific Integrity: Docking provides a static snapshot; MD proves the complex holds together under thermodynamic fluctuation.

Protocol 3: MD Setup with GROMACS

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Figure 2: GROMACS simulation pipeline for Ligand-Protein complexes.

Detailed Steps:

-

Ligand Topology: The this compound is a non-standard residue.

-

Use CGenFF (CHARMM General Force Field) server or acpype (AnteChamber Python Parser interface) to generate the .itp topology file.

-

Validation: Check the "penalty score" from CGenFF. A score > 50 requires manual parameterization of the Ethoxy torsion angles.

-

-

Solvation: Cubic box, 1.0 nm buffer distance.

-

Equilibration:

-

NVT: Restrain heavy atoms. Stabilize temperature (Thermostat: V-rescale).

-

NPT: Stabilize pressure (Barostat: Parrinello-Rahman).

-

-

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): If the ligand RMSD stays < 2.0 Å relative to the protein backbone, the binding is stable.

-

RMSF (Root Mean Square Fluctuation): High fluctuation at the binding site loops indicates unstable binding.

-

References

-

Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Basis for B3LYP method).

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Methodological & Application

Technical Guide: 3-Bromo-7-ethoxyquinoline in Medicinal Chemistry

Executive Summary

This technical guide details the strategic application of 3-Bromo-7-ethoxyquinoline as a privileged scaffold in drug discovery. Unlike the highly reactive 2- or 4-positions of the quinoline ring, the 3-position offers a unique vector for late-stage functionalization via palladium-catalyzed cross-coupling, essential for accessing novel chemical space in kinase inhibitors (e.g., EGFR, HER2) and antimalarial agents.

The inclusion of the 7-ethoxy group is not cosmetic; it serves as a critical modulator of lipophilicity (

Chemical Profile & Strategic Rationale

Physicochemical Properties[1][2]

-

Compound Name: this compound

-

CAS Number: 569365-58-0

-

Molecular Formula:

-

Molecular Weight: 252.11 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

Structural-Activity Relationship (SAR) Logic

The utility of this scaffold rests on two structural features:

-

The 3-Bromo "Handle": The C3 position of quinoline is electronically distinct. It does not undergo nucleophilic aromatic substitution (

) easily, unlike the C2/C4 positions. This stability allows for orthogonal functionalization—chemists can modify the C2/C4 positions first and reserve the C3-Br for the final diversification step using transition metal catalysis. -

The 7-Ethoxy "Anchor":

-

Electronic Effect: The ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density in the ring system, making the oxidative addition of Pd(0) into the C3-Br bond slightly slower than in electron-deficient quinolines. Implication: High-activity catalysts (e.g., Pd-dialkylbiaryl phosphines) are often required.

-

Metabolic Stability: The ethyl tail (

) prevents rapid O-dealkylation often seen with methoxy groups, while improving lipid solubility for blood-brain barrier (BBB) penetration in CNS targets.

-

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Chemo-divergent synthetic pathways from the this compound scaffold.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Application: Synthesis of biaryl derivatives (e.g., for Type I/II kinase inhibitors).

Challenge: The electron-rich 7-ethoxy group can deactivate the C-Br bond. Standard

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with this compound (100 mg, 0.4 mmol), arylboronic acid (0.48 mmol), and base (

, 390 mg, 1.2 mmol). -

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

-

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave: Irradiate at 110°C for 30–45 minutes.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc. Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Validation:

-

Success Indicator: Disappearance of the starting material peak (approx. retention time 3.5 min on std LCMS).

-

Common Byproduct: Protodebromination (7-ethoxyquinoline) if water content is too high or catalyst loading is too low.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine motifs (morpholines, piperazines) to improve solubility or target affinity. Critical Insight: The 3-position is sterically accessible, allowing the use of bulky ligands like XPhos or BrettPhos to facilitate the reductive elimination step.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or BrettPhos (4 mol%)

-

Base:

(Sodium tert-butoxide) (1.4 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under strict Argon flow, mix

and the ligand in the solvent and stir for 10 minutes at RT to form the active catalytic species (color change often observed). -

Addition: Add the quinoline substrate, the amine, and the base (

). -

Heating: Heat to 100°C for 12 hours.

-

Quench: Cool to RT, dilute with DCM, and filter through silica or Celite.

-

Purification: Amine products are often polar; use DCM/MeOH gradients (0-10% MeOH) for chromatography.

Troubleshooting & Optimization Logic

The following decision matrix helps resolve common synthetic failures associated with this specific scaffold.

Figure 2: Troubleshooting workflow for Pd-catalyzed cross-coupling of this compound.

Key Optimization Notes:

-

Base Sensitivity: The ethoxy ether linkage is generally stable to bases used in coupling (

, -

Solubility: If the 7-ethoxy group does not provide sufficient solubility for NMR analysis or biological testing, consider converting the ethoxy to a solubilizing tail (e.g., ethoxy-morpholine) via ether cleavage and re-alkylation, though this adds steps.

References

-

BenchChem. (2025).[4][5][6] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from

-

Ökten, S., et al. (2025).[7] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[7] National Institutes of Health (PMC). Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

BenchChem. (2025).[4][5][6] Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. (Adapted for 3-bromo isomer).[5][6][8][9] Retrieved from

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years.[10] Research Portal. Retrieved from

-

J&K Scientific. (2023). Product Entry: 3-Bromo-7-methoxyquinoline. (Structural analog reference). Retrieved from

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(3-Bromophenyl)-7-acetoxycoumarin [mdpi.com]

- 10. research.rug.nl [research.rug.nl]

Application Note: Pharmacological Profiling of 3-Bromo-7-ethoxyquinoline Derivatives in Oncology

Introduction & Scientific Context

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Specifically, 3-Bromo-7-ethoxyquinoline (CAS 1476078-53-1) represents a high-value intermediate. The C-3 bromine position offers a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to generate diverse libraries of 3-substituted quinolines. Meanwhile, the C-7 ethoxy group modulates lipophilicity and solubility, critical factors for membrane permeability.

Recent Structure-Activity Relationship (SAR) studies suggest that derivatives of this scaffold frequently exhibit potent anticancer activity via mechanisms such as Topoisomerase II inhibition, tubulin polymerization interference, or EGFR kinase modulation [1, 2].

This Application Note provides a rigorous, self-validating workflow for evaluating the antiproliferative potency of novel this compound derivatives. It addresses specific technical challenges associated with this scaffold, including hydrophobicity-induced precipitation and intrinsic fluorescence interference in optical assays.

Experimental Workflow Overview

The following workflow outlines the logical progression from compound solubilization to mechanistic confirmation.

Figure 1: High-throughput screening workflow for quinoline derivatives. The process prioritizes solubility checks before biological interrogation.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (

Scientific Rationale: While Resazurin (Alamar Blue) is popular, quinoline derivatives can exhibit intrinsic fluorescence, potentially skewing fluorometric readouts. The MTT assay (colorimetric) is preferred here to minimize optical interference.

Reagents & Equipment[1]

-

Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), HFF-1 (Normal Fibroblast control).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Plate Reader: Absorbance at 570 nm (Reference: 630 nm).

Step-by-Step Methodology

-

Compound Preparation (Critical Step):

-

Dissolve this compound derivatives in 100% DMSO to create a 10 mM stock .

-

Note: Quinolines are hydrophobic. Sonicate for 5 minutes if turbidity persists.

-

Prepare a 200x Master Plate in DMSO first. Perform 1:3 serial dilutions in DMSO.

-

Transfer 1 µL of compound from the Master Plate to 199 µL of culture media (Intermediate Plate). This ensures the final DMSO concentration is exactly 0.5% across all wells, preventing "solvent shock" artifacts.

-

-

Cell Seeding:

-

Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media.

-

Incubate for 24 hours to allow attachment and entry into the exponential growth phase.

-

-

Treatment:

-

Add 100 µL of compound-containing media from the Intermediate Plate to the cell plate.

-

Controls:

-

Negative Control: 0.5% DMSO in media.

-

Positive Control: Doxorubicin (10 µM start).

-

Blank Control: Media + Compound (No Cells). Crucial for detecting compound precipitation or color interference.

-

-

-

Incubation & Readout:

-

Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

Add 20 µL MTT solution per well. Incubate 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

-

Shake for 10 minutes and read Absorbance (OD) at 570 nm.

-

Data Analysis Template

| Compound ID | Structure Note | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HFF-1 IC50 (µM) | Selectivity Index (SI) |

| Ref (Dox) | Anthracycline | 0.5 ± 0.1 | 0.8 ± 0.2 | 5.2 ± 0.5 | 10.4 |

| BQ-01 | Parent Scaffold | >100 | >100 | >100 | N/A |

| BQ-07 | 3-(4-pyridyl) | 4.2 ± 0.3 | 5.1 ± 0.4 | 45.0 ± 2.1 | 10.7 |

| BQ-12 | 3-carboxamide | 12.5 ± 1.2 | 15.0 ± 1.5 | 18.0 ± 2.0 | 1.4 |

Table 1: Example data structure. The Selectivity Index (SI) is calculated as

Protocol 2: Mechanistic Validation (Apoptosis & Cell Cycle)

Objective: Confirm if the hit compounds induce apoptosis (programmed cell death) or necrosis, and identify the phase of cell cycle arrest.

Scientific Rationale: Quinoline derivatives often act as DNA intercalators or Topoisomerase inhibitors, typically causing cell cycle arrest at the G2/M phase followed by apoptosis [4].

Pathway Visualization

The diagram below illustrates the signaling cascade often triggered by quinoline-based stress (DNA damage).

Figure 2: The intrinsic apoptotic pathway activated by DNA-targeting quinolines. G2/M arrest often precedes mitochondrial dysfunction.

Methodology: Annexin V-FITC / PI Dual Staining

-

Treatment:

-

Seed cells in 6-well plates (3 x 10^5 cells/well).

-

Treat with the compound at

and

-

-

Harvesting (Critical Step):

-

Collect the supernatant (contains floating dead cells).

-

Trypsinize adherent cells. Combine with supernatant.

-

Why? Excluding floating cells leads to a false "high viability" result.

-

-

Staining:

-

Wash cells with cold PBS. Resuspend in 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min in the dark at Room Temperature.

-

-

Flow Cytometry Acquisition:

-

Q1 (Annexin- / PI+): Necrosis / Mechanical error.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable Cells.

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

Interpretation: A shift from Q3 to Q4/Q2 confirms the mechanism is apoptosis, not non-specific necrosis (which would suggest toxicity rather than targeted therapy).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Compound hydrophobicity (LogP > 4) | Do not add 100% DMSO stock directly to media. Use the "Intermediate Plate" method (Step 3.1). |

| High background OD | Intrinsic fluorescence or color | Use a "Compound Only" blank. Subtract this value from experimental wells. |

| Inconsistent IC50 | Evaporation in edge wells | Do not use the outer 36 wells of the 96-well plate for data; fill them with PBS (Edge Effect). |

| Low Cell Yield | Excessive trypsinization | Quinolines can sensitize membranes. Reduce trypsin time or use Accutase. |

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.Link

-

Solomon, V. R., et al. (2022). Anticancer Activity of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Link

-

National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.Link

-

Çakmak, R., et al. (2025).[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.Link

-

Lead Sciences. (2023). Product Data Sheet: this compound (CAS 1476078-53-1).[4]Link

Sources

Application Note: Click Chemistry Applications of 3-Bromo-7-ethoxyquinoline Derivatives

Executive Summary

The 3-Bromo-7-ethoxyquinoline scaffold represents a privileged structural motif in medicinal chemistry and chemical biology. The 7-ethoxy substituent functions as an auxochrome, enhancing the electronic richness and fluorescence properties of the quinoline core, while the 3-bromo position offers a chemically distinct handle for cross-coupling reactions.

This guide details the high-fidelity conversion of this compound into "Click-ready" precursors and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike 2- or 4-haloquinolines, which undergo nucleophilic substitution (SNAr) easily, the 3-bromo position requires palladium-catalyzed activation. Therefore, this protocol prioritizes the Sonogashira coupling route to generate 3-ethynyl derivatives, serving as versatile anchors for bioconjugation and fragment-based drug discovery (FBDD).

Scientific Background & Rationale

The Challenge of the C3 Position

In quinoline chemistry, the reactivity profile is heterogeneous. The C2 and C4 positions are electron-deficient and susceptible to nucleophilic attack. However, the C3 position behaves more like a standard aryl halide. Direct azidation (to create a click-reactive azide) at C3 is kinetically difficult without transition metal catalysis.

Strategic Choice: The most robust "Click" strategy for this scaffold is the installation of a terminal alkyne at C3. This creates a 3-ethynyl-7-ethoxyquinoline intermediate, which reacts efficiently with azide-tagged biomolecules or fluorophores.

Fluorescence and Pharmacophore Properties

-

7-Ethoxy Group: Increases lipophilicity (LogP) and electron density, often shifting the fluorescence emission to longer wavelengths (blue-to-green region) compared to unsubstituted quinolines.

-

Triazole Linker: The 1,2,3-triazole product formed via Click chemistry acts as a bioisostere of the amide bond, providing metabolic stability and favorable dipole interactions within biological binding pockets.[1]

Experimental Workflows (Graphviz)

The following diagram outlines the critical pathway from the commercial bromide to the functionalized triazole conjugate.

Figure 1: Synthetic workflow for converting the inert 3-bromo precursor into a reactive alkyne scaffold for click conjugation.

Detailed Protocols

Protocol A: Synthesis of 3-Ethynyl-7-ethoxyquinoline (The "Click Handle")

Objective: To install a terminal alkyne at the C3 position.

Reagents:

-

This compound (1.0 equiv)

-

Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.02 equiv)

-

Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Method:

-

Degassing: In a flame-dried Schlenk flask, dissolve this compound in anhydrous Et3N (or THF/Et3N 1:1 mixture). Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd/Cu catalytic cycle.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under positive argon pressure. The solution typically turns yellow/brown.

-

Coupling: Add TMS-acetylene dropwise via syringe. Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

-

Workup: Cool to RT, filter through a celite pad to remove metal salts, and concentrate the filtrate in vacuo.

-

Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K2CO3 (1.5 equiv) and stir at RT for 1 hour.

-

Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography.

-

Yield Expectation: 75–85%.

-

Validation:1H NMR should show a diagnostic terminal alkyne proton singlet (~3.2 ppm).

-

Protocol B: CuAAC "Click" Conjugation

Objective: Conjugation of 3-Ethynyl-7-ethoxyquinoline to an Azide-functionalized target (e.g., Azide-PEG-Biotin or Benzyl Azide).

Reagents:

-

3-Ethynyl-7-ethoxyquinoline (1.0 equiv)

-

Azide derivative (R-N3) (1.0 equiv)

-

CuSO4[2]·5H2O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for biological targets).

Step-by-Step Method:

-

Preparation: Dissolve the alkyne and the azide in the chosen solvent system. If the quinoline is insoluble in water, use a minimal amount of DMSO or DMF to predissolve it before adding the aqueous buffer.

-

Catalyst Generation: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).

-

Initiation: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The mixture may turn bright yellow/orange.

-

Incubation: Stir at room temperature for 2–12 hours.

-

Note: For protein labeling, perform at 4°C overnight to preserve protein integrity.

-

-

Quenching & Isolation:

Applications & Data Summary

Physicochemical Properties Table

The following table summarizes the expected shifts in properties upon clicking the 7-ethoxyquinoline scaffold.

| Property | This compound | 3-Triazolyl-7-ethoxyquinoline | Significance |

| Solubility (Aq) | Low (< 10 µM) | Moderate (Linker dependent) | Triazole improves water solubility via H-bonding. |

| Fluorescence | Weak/Moderate | Enhanced | Triazole extension increases conjugation length. |

| Reactivity | Inert to Bio-nucleophiles | Stable Linkage | 1,2,3-Triazole is resistant to hydrolysis and proteases. |

| LogP | ~3.5 | ~2.5 - 3.0 | Better drug-likeness profile (Lipinski Rule of 5). |

Key Application Areas

-

Fragment-Based Drug Discovery (FBDD): The this compound is a "fragment" size (MW ~260). By clicking it to a library of azides, researchers can rapidly explore the structure-activity relationship (SAR) of the C3 pocket in kinase enzymes (e.g., c-Src, EGFR) where quinolines are known binders [1].

-

Fluorescent Labeling: The 7-ethoxyquinoline core is fluorescent. Converting it to the alkyne allows it to be used as a "turn-on" probe. When clicked to a non-fluorescent azide quencher or a specific receptor ligand, the change in electronic environment can be used to sense binding events [2].

Troubleshooting & Expert Insights

-

Copper Toxicity: In live-cell applications, Cu(I) is toxic. Use THPTA or TBTA ligands (5.0 equiv relative to Cu) to protect biomolecules from oxidative damage and accelerate the reaction.

-

Regioselectivity: The CuAAC reaction is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen cycloaddition will yield a mixture of 1,4- and 1,5-isomers and should be avoided.

-

Solubility: The 7-ethoxy group decreases water solubility compared to a 7-hydroxy group. If precipitation occurs during the click reaction, increase the DMSO percentage to 20-30%.

References

-

Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Source: PubMed (NIH) URL:[Link]

-

Synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids. (Homologous protocol reference) Source: ResearchGate URL:[2][Link]

Sources

- 1. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up Synthesis of 3-Bromo-7-ethoxyquinoline: An Application Note and Protocol

Abstract

3-Bromo-7-ethoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.[1] The regioselective introduction of a bromine atom at the C3-position of the quinoline scaffold, particularly when substituted on the benzene ring, presents a significant synthetic challenge. Direct bromination of 7-ethoxyquinoline often leads to a mixture of products, complicating purification and reducing yield, which is untenable for large-scale production. This application note presents a robust, scalable, and highly regioselective two-step synthesis for this compound, adapted from established methodologies for constructing 3-bromoquinoline cores.[2] The described protocol emphasizes safety, efficiency, and provides a clear pathway for researchers and process chemists to produce multi-gram to kilogram quantities of the target compound with high purity.

Strategic Overview: A Rationale for the Selected Synthetic Pathway

For the scale-up synthesis of this compound, a convergent strategy that builds the brominated quinoline ring from acyclic precursors is vastly superior to the direct electrophilic bromination of a pre-formed 7-ethoxyquinoline ring. The primary driver for this choice is regiocontrol .

-